molecular formula C7H8ClN B14617883 Benzenamine, N-chloro-4-methyl- CAS No. 57217-98-8

Benzenamine, N-chloro-4-methyl-

Cat. No.: B14617883
CAS No.: 57217-98-8
M. Wt: 141.60 g/mol
InChI Key: LPEZIAPDJJLVHP-UHFFFAOYSA-N
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Description

Benzenamine, N-chloro-4-methyl-: is an organic compound with the molecular formula C7H8ClN . It is a derivative of benzenamine (aniline) where the amino group is substituted with a chlorine atom and a methyl group at the para position. This compound is also known by other names such as 4-chloro-N-methylbenzenamine and N-methyl-4-chloroaniline .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Aromatic Substitution: One common method for synthesizing benzenamine, N-chloro-4-methyl- involves the nucleophilic aromatic substitution of 4-chloronitrobenzene with methylamine.

    Reduction of Nitro Compounds: Another route involves the reduction of 4-chloro-2-nitrotoluene using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: Industrial production of benzenamine, N-chloro-4-methyl- often involves large-scale nitration of chlorobenzene followed by reduction and methylation steps. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Benzenamine, N-chloro-4-methyl- is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It serves as a building block for more complex molecules in organic synthesis .

Biology and Medicine: In biological research, this compound is used to study the effects of substituted anilines on biological systems.

Industry: The compound is used in the production of agrochemicals, rubber chemicals, and other industrial chemicals. Its derivatives are used as stabilizers and antioxidants in various industrial applications .

Mechanism of Action

The mechanism of action of benzenamine, N-chloro-4-methyl- involves its interaction with nucleophiles and electrophiles due to the presence of the amino group and the chlorine atom. The amino group activates the aromatic ring towards electrophilic substitution, while the chlorine atom can participate in nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

  • Benzenamine, N-methyl-4-nitro-
  • Benzenamine, 4-chloro-2-methyl-
  • Benzenamine, N-methyl-4-chloro-

Comparison: Benzenamine, N-chloro-4-methyl- is unique due to the presence of both a chlorine atom and a methyl group on the aromatic ring. This combination of substituents influences its reactivity and applications. For example, the presence of the chlorine atom makes it more reactive towards nucleophilic substitution compared to benzenamine, N-methyl-4-nitro-, which has a nitro group that deactivates the ring towards such reactions . Similarly, benzenamine, 4-chloro-2-methyl- has different reactivity due to the position of the methyl group .

Properties

CAS No.

57217-98-8

Molecular Formula

C7H8ClN

Molecular Weight

141.60 g/mol

IUPAC Name

N-chloro-4-methylaniline

InChI

InChI=1S/C7H8ClN/c1-6-2-4-7(9-8)5-3-6/h2-5,9H,1H3

InChI Key

LPEZIAPDJJLVHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCl

Origin of Product

United States

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